molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571188-81-3

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B1280472
M. Wt: 370.27 g/mol
InChI Key: NNPLOKKYGFGHNO-UHFFFAOYSA-N
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Description

“6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C14H16BrN3O2S . It is used as a reactant in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core, with a bromine atom at the 6-position, a cyclopentyl group at the 8-position, a methylsulfinyl group at the 2-position, and a methyl group at the 5-position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 370.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a key intermediate in the synthesis of various pharmaceutical compounds. A notable synthesis method involves starting from thiouracil, undergoing processes like methylation, nucleophilic substitution, and bromination, leading to the production of this compound with an overall yield of approximately 35%. This synthesis method is advantageous due to its improved yield, use of inexpensive starting materials, and cleaner reaction conditions (Li et al., 2019).

Biological Activities

The compound plays a significant role in the development of drugs with potential biological activities. For instance, its derivatives have been tested for cytotoxicity and antiviral activities. A study found that certain derivatives exhibited activity against human cytomegalovirus (HCMV), though without significant inhibition of cell growth in vitro (Gupta et al., 1989). Moreover, the compound's derivatives have shown anticancer activity in vitro and in vivo, highlighting its potential in cancer therapy research (Su et al., 1986).

Potential in Drug Development

Research on this compound has led to the development of new drug candidates. For instance, its role as an intermediate in synthesizing pyrido[2,3-d]pyrimidine nucleosides, which have shown antiviral and antitumor activities, underscores its significance in medicinal chemistry (Petrie et al., 1985). The compound has also been used in synthesizing various heterocyclic systems, demonstrating its versatility in organic synthesis (Toplak et al., 1999).

properties

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPLOKKYGFGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Synthesis routes and methods

Procedure details

Prepared from 6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one following the procedure described for 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. MS (APCI) Calc'd for C14H16BrN3O2S: 371.01, 369.01. Found: 372.9 (M+1), 371.9. 1H NMR δ(400 MHz, CDCl3) 9.01 (s, 1H), 6.06-5.97 (m, 1H), 2.93 (s, 3H), 2.67 (s, 3H), 2.21-2.11 (m, 2H), 2.10-2.04 (m, 2H), 1.94-1.87 (m, 2H), 1.67-1.62 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
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6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
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6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Citations

For This Compound
2
Citations
SN VanderWel, PJ Harvey, DJ McNamara… - Journal of medicinal …, 2005 - ACS Publications
Inhibition of the cell cycle kinase, cyclin-dependent kinase-4 (Cdk4), is expected to provide an effective method for the treatment of proliferative diseases such as cancer. The pyrido[2,3-…
Number of citations: 226 pubs.acs.org
PL Toogood, PJ Harvey, JT Repine… - Journal of medicinal …, 2005 - ACS Publications
A pharmacological approach to inhibition of cyclin-dependent kinases 4 and 6 (Cdk4/6) using highly selective small molecule inhibitors has the potential to provide novel cancer …
Number of citations: 576 pubs.acs.org

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